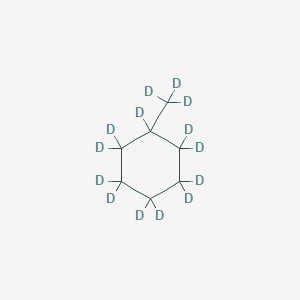

Methylcyclohexane-d14

概要

説明

Methylcyclohexane-d14 is a deuterated form of methylcyclohexane, where all hydrogen atoms are replaced with deuterium. It has the molecular formula C7D14 and a molecular weight of 112.27 g/mol . This compound is primarily used as a solvent in nuclear magnetic resonance (NMR) spectroscopy due to its high isotopic purity and stability .

作用機序

Target of Action

It’s worth noting that deuterated compounds are often used in scientific research, particularly in nuclear magnetic resonance (nmr) studies, due to their unique properties .

Mode of Action

As a deuterated compound, it may interact with its targets in a similar manner to its non-deuterated counterpart, Methylcyclohexane . The presence of deuterium (D) instead of hydrogen (H) could potentially alter the compound’s interactions due to the kinetic isotope effect, which refers to the change in reaction rate caused by the substitution of a light isotope with a heavier one .

Biochemical Pathways

One study mentioned the dehydrogenation of methylcyclohexane over pt-based catalysts . This suggests that Methylcyclohexane-d14 might be involved in similar reactions, potentially affecting pathways related to hydrocarbon metabolism.

Pharmacokinetics

It is a liquid at room temperature with a density of 0.88 g/mL . It has a boiling point of 101 °C and a melting point of -126 °C . These properties could influence the compound’s bioavailability and pharmacokinetics.

Result of Action

As a deuterated compound, it may have similar effects to its non-deuterated counterpart, Methylcyclohexane, but with potential differences due to the presence of deuterium .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, its flammability and reactivity may be affected by temperature and pressure . Additionally, the compound’s stability and efficacy could be influenced by the presence of other substances in the environment .

準備方法

Synthetic Routes and Reaction Conditions: Methylcyclohexane-d14 can be synthesized through the catalytic deuteration of methylcyclohexane. The process involves the use of a deuterium gas (D2) and a suitable catalyst, such as palladium on carbon (Pd/C), under high pressure and temperature conditions .

Industrial Production Methods: The industrial production of this compound typically involves the same catalytic deuteration process but on a larger scale. The reaction is carried out in a high-pressure reactor, and the product is purified through distillation to achieve the desired isotopic purity .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding alcohols, ketones, or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: The compound can be reduced to form deuterated cyclohexane derivatives using reducing agents such as lithium aluminum deuteride (LiAlD4).

Substitution: this compound can participate in substitution reactions where deuterium atoms are replaced by other functional groups. Common reagents include halogens (e.g., bromine) and nucleophiles (e.g., sodium amide).

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

Reduction: Lithium aluminum deuteride (LiAlD4) in anhydrous ether.

Substitution: Bromine (Br2) in the presence of light or heat.

Major Products Formed:

Oxidation: Deuterated alcohols, ketones, and carboxylic acids.

Reduction: Deuterated cyclohexane derivatives.

Substitution: Deuterated halides and other substituted derivatives.

科学的研究の応用

Key Properties

| Property | Value |

|---|---|

| Boiling Point | 101.2 °C |

| Density | 0.88 g/cm³ |

| Solubility | Insoluble in water |

| Flammability | Highly flammable |

Nuclear Magnetic Resonance (NMR) Spectroscopy

One of the primary applications of methylcyclohexane-d14 is in NMR spectroscopy. Due to its deuterated nature, it serves as an excellent solvent for studying organic compounds without interference from hydrogen signals. The use of deuterated solvents enhances the resolution and accuracy of spectral data, allowing researchers to obtain clearer insights into molecular structures and dynamics.

Case Study: NMR Analysis of Organic Compounds

In a study examining the structure of various organic compounds, this compound was utilized as a solvent to minimize background noise. The results indicated improved signal clarity and resolution compared to non-deuterated solvents, demonstrating its effectiveness in structural elucidation.

Thermodynamic Studies

This compound is also employed in thermodynamic studies involving phase equilibria and reaction kinetics. Its isotopic labeling allows researchers to track changes in energy states during chemical reactions.

Data Table: Thermodynamic Properties

| Reaction | ΔrH° (kJ/mol) | Reference |

|---|---|---|

| C7H12 + H2 → C7H14 | -119.5 ± 0.65 | Rogers et al., 1987 |

| C7H12 + H2 (solvent: Acetic acid) | -116.1 ± 0.54 | Turner and Garner, 1958 |

Supramolecular Chemistry

In supramolecular chemistry, this compound serves as a medium for analyzing polymeric structures through small-angle neutron scattering (SANS) and small-angle X-ray scattering (SAXS). It helps in understanding the formation and stability of complex molecular assemblies.

Case Study: Toroidal Structures

Research involving supramolecular polymers demonstrated that this compound facilitated the analysis of toroidal structures formed by specific surfactants. The scattering profiles obtained indicated distinct aggregation behaviors, contributing valuable insights into the dynamics of these systems.

Organic Synthesis

This compound is utilized in organic synthesis as a solvent for various reactions, particularly those involving sensitive intermediates that require a non-polar environment.

Example Reaction

In the synthesis of specific organic compounds, this compound provides a stable environment that prevents unwanted side reactions, thereby improving yield and purity.

Environmental Studies

Due to its properties, this compound is also investigated in environmental studies to understand the behavior of hydrocarbons in various ecosystems.

類似化合物との比較

Cyclohexane-d12: Another deuterated solvent used in NMR spectroscopy.

Hexane-d14: A deuterated form of hexane used in similar applications.

Toluene-d8: A deuterated form of toluene used as a solvent in NMR spectroscopy.

Uniqueness: Methylcyclohexane-d14 is unique due to its specific structure and properties, which make it particularly suitable for studying the dynamics and interactions of organic molecules in NMR spectroscopy. Its high isotopic purity and stability also make it a preferred choice for various scientific and industrial applications .

生物活性

Methylcyclohexane-d14 is a deuterated derivative of methylcyclohexane, characterized by the presence of deuterium atoms in its molecular structure. This compound is primarily used as a stable isotope tracer in various scientific studies, including pharmacokinetics and metabolic research. Its unique properties make it valuable for investigating biological processes and chemical reactions.

- Molecular Formula : C7H14D14

- Molecular Weight : 112.27 g/mol

- CAS Number : 10120-28-2 (labeled), 108-87-2 (unlabeled)

- Purity : Typically ≥ 98%

- Appearance : Colorless liquid

- Safety Hazards : Highly flammable, may cause skin irritation, and is toxic to aquatic life .

Pharmacokinetic Studies

This compound is utilized as a tracer in pharmacokinetic studies to elucidate metabolic pathways. Its deuterated form allows researchers to track the compound's movement and transformation within biological systems without interfering with normal biological processes. For example, it has been employed to study the hydrogenation kinetics of toluene to methylcyclohexane, providing insights into reaction mechanisms at a molecular level .

Metabolic Pathways

Research indicates that this compound can be metabolized by various microbial communities. A study on anaerobic hydrocarbon bioremediation highlighted that this compound could serve as a substrate for specific microbial populations, leading to the formation of identifiable metabolites through mass spectrometry analysis . This suggests its potential role in bioremediation strategies aimed at degrading hydrocarbons in contaminated environments.

Case Studies

- Hydrogenation Kinetics : A detailed study used neutron diffraction to investigate the hydrogenation of toluene-d8 to this compound over platinum-supported catalysts. The research revealed that liquid reorganization was the slowest step in the reaction process, emphasizing the significance of catalytic efficiency in industrial applications .

- Microbial Metabolism : In laboratory incubations designed to assess anaerobic bioremediation rates, mass spectral profiles indicated the presence of TMS-derivatized metabolites from this compound. This finding demonstrates its utility in understanding microbial degradation pathways and metabolic capabilities .

| Property | Value |

|---|---|

| Molecular Formula | C7H14D14 |

| Molecular Weight | 112.27 g/mol |

| CAS Number | 10120-28-2 (labeled) |

| Purity | ≥ 98% |

| Safety Hazards | Highly flammable |

Applications of this compound

| Application | Description |

|---|---|

| Pharmacokinetic Tracer | Used in studies to trace metabolic pathways |

| Hydrogenation Reactions | Investigated for catalytic efficiency |

| Bioremediation Research | Studied for microbial degradation capabilities |

特性

IUPAC Name |

1,1,2,2,3,3,4,4,5,5,6-undecadeuterio-6-(trideuteriomethyl)cyclohexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14/c1-7-5-3-2-4-6-7/h7H,2-6H2,1H3/i1D3,2D2,3D2,4D2,5D2,6D2,7D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAEPNZWRGJTJPN-OBYKGMMLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C(C(C(C(C1([2H])[2H])([2H])[2H])([2H])C([2H])([2H])[2H])([2H])[2H])([2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80905983 | |

| Record name | 1-(~2~H_3_)Methyl(~2~H_11_)cyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80905983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10120-28-2 | |

| Record name | Methylcyclohexane-d14 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10120-28-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2H14)Methylcyclohexane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010120282 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(~2~H_3_)Methyl(~2~H_11_)cyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80905983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [2H14]methylcyclohexane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.283 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How is Methylcyclohexane-d14 used to study reaction mechanisms?

A: this compound acts as a valuable isotopic tracer in deciphering reaction pathways. For instance, when mixtures of n-octane-d18/methylcyclohexane-d0 and n-octane-d0/methylcyclohexane-d14 are subjected to catalytic conversion with Pt/SiO2 and Pt/Al2O3, the deuterium distribution provides insights into the reaction mechanism. At high temperatures (482°C), the absence of deuterium exchange in the reactants but its presence in the products suggests a mechanism where reactant adsorption is the rate-limiting step. []

Q2: What unique properties of this compound make it suitable for NMR studies?

A: The presence of deuterium in this compound offers distinct advantages in Nuclear Magnetic Resonance (NMR) spectroscopy. Its use minimizes solvent signals, enhancing the visibility of signals from the compounds of interest. This is particularly useful in studies involving diffusion-ordered spectroscopy (DOSY) experiments. For example, in a study investigating halogen bond-driven aggregation, this compound was used as the solvent to monitor the formation of a halogen-bond-stabilized complex between pyridine and para-iodotetrafluoropyridine upon cooling. The deuterated solvent allowed for clear observation of the changes in diffusion coefficients of the interacting molecules. []

Q3: Can this compound be used to study hydrogen atom behavior in low-temperature glasses?

A: Yes, this compound plays a crucial role in unraveling the behavior of hydrogen atoms in low-temperature glassy matrices. Research demonstrates that while trapped hydrogen atoms can be generated by photolyzing hydrogen iodide (HI) in 3-methylheptane-d18 and this compound glasses, this is not observed in 3-methylpentane-h14 glass at 30 K. [] This finding suggests a significant influence of the matrix structure and isotopic composition on hydrogen atom trapping.

Q4: How does this compound contribute to understanding bioremediation processes?

A: this compound serves as a surrogate for methylcyclohexane in investigations focused on anaerobic hydrocarbon bioremediation. By introducing this compound into contaminated aquifers and monitoring the formation of deuterated metabolites, researchers can assess in situ biotransformation rates. This approach has revealed that anaerobic biodegradation can occur much faster in situ than suggested by laboratory studies, highlighting the importance of field-based investigations. []

Q5: How does the deuteration of methylcyclohexane affect charge trapping in irradiated systems?

A: Studies using gamma-irradiated glassy matrices of methylcyclohexane and its deuterated counterpart, this compound, provide valuable insights into isotope effects on charge trapping. Notably, a higher yield of trapped electrons (e−t) is observed in deuterated matrices compared to their protiated counterparts at 77 K. [] This difference is attributed to isotopic effects on the charge trapping and scavenging processes within the glassy matrix.

Q6: Beyond reaction mechanisms, what other physicochemical properties can be studied using this compound?

A: this compound proves beneficial in investigating the influence of pressure on dynamic solvent effects. Research employing high-pressure nuclear magnetic resonance spectroscopy, utilizing this compound as a solvent, allows for the exploration of how pressure affects the rotation rate of coordinated ethylene in organometallic compounds. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。